Phthalazine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
phthalazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-11-5-8(6)7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVKQSGAPVWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309542 | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104070-94-1 | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104070-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phthalazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Phthalazine 5 Carboxylic Acid and Its Derivatives
Classical Synthetic Approaches to the Phthalazine (B143731) Core
Traditional methods for constructing the phthalazine framework have been well-established, primarily relying on cyclocondensation and oxidation reactions.
Cyclocondensation Reactions Involving Phthalic Anhydride (B1165640) and Hydrazine (B178648) Derivatives
A prominent and widely documented method for synthesizing the phthalazine core involves the cyclocondensation of phthalic anhydride with hydrazine hydrate (B1144303). This reaction is typically carried out under acidic conditions, often using glacial acetic acid as the solvent, and heated to reflux. The process proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired phthalazine structure. This one-pot synthesis is a common strategy for producing various phthalazine derivatives. sci-hub.selongdom.org
For instance, the reaction of phthalic anhydride with hydrazine hydrate in refluxing acetic acid for 4-6 hours can produce phthalazine-5-carboxylic acid in yields of 60-75%. The general mechanism involves the initial reaction of the anhydride with hydrazine to form a phthalhydrazide (B32825) intermediate, which subsequently cyclizes.
Table 1: Typical Reaction Conditions for Cyclocondensation
| Parameter | Condition |
| Reactants | Phthalic Anhydride, Hydrazine Hydrate |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (120–130°C) |
| Time | 4–6 hours |
| Yield | 60–75% |
This table summarizes the typical conditions for the synthesis of this compound via cyclocondensation as reported in the literature.
Oxidation Protocols for Carboxylic Acid Moiety Formation
Another classical approach to obtain this compound is through the oxidation of a pre-existing alkyl group on the phthalazine ring. A common precursor for this method is 5-methylphthalazine (B3285411). The methyl group can be oxidized to a carboxylic acid moiety using a strong oxidizing agent. du.edu.eg
Potassium permanganate (B83412) (KMnO4) in an acidic medium is a frequently used oxidant for this transformation. This method is effective for introducing the carboxylic acid group at a specific position on the phthalazine core, provided the corresponding methyl-substituted phthalazine is available. The reactivity of methyl groups at the 1- and 4-positions of the phthalazine ring allows them to be readily oxidized. du.edu.eg
Advanced and Green Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and versatile synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and multi-component reactions for the preparation of phthalazine derivatives.
Microwave-Assisted Synthesis for Phthalazine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgtandfonline.comresearchgate.net This technique has been successfully applied to the synthesis of various phthalazine derivatives. sci-hub.seorganic-chemistry.orgtandfonline.comresearchgate.net
The use of microwave irradiation can significantly enhance the efficiency of cyclocondensation reactions. For example, the synthesis of nitrogen-containing heterocycles, including phthalazines, from alkyl dihalides and hydrazines in an aqueous medium is greatly facilitated by microwave heating. organic-chemistry.org This approach is considered a greener alternative as it often uses water as a solvent and eliminates the need for expensive catalysts. organic-chemistry.org Studies have shown that microwave-assisted synthesis can lead to higher yields and purity of phthalazine derivatives. tandfonline.comfigshare.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield |
| Conventional Heating | Hours | Moderate |
| Microwave Irradiation | Minutes | High |
This table provides a general comparison of reaction times and yields between conventional heating and microwave-assisted synthesis for phthalazine derivatives, based on findings from multiple studies. sci-hub.setandfonline.com
Multi-Component Reactions (MCRs) for Diversified Phthalazine Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, have gained prominence in combinatorial chemistry for creating diverse molecular libraries. researchgate.netchemrevlett.comosi.lv MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate complex molecules in a single pot. researchgate.netnih.gov
One-pot synthesis, a subset of MCRs, has been extensively used to construct a wide array of phthalazine derivatives. acs.orgthieme-connect.comscispace.com These strategies often involve the condensation of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound. chemrevlett.comthieme-connect.comscispace.com For instance, an efficient three-component, one-pot condensation of phthalhydrazide, aromatic aldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in excellent yields. thieme-connect.com
Recent advancements have focused on developing greener one-pot methodologies. rasayanjournal.co.inresearchgate.netresearchgate.net These include the use of environmentally benign catalysts and solvent-free conditions. nih.govrasayanjournal.co.in For example, a one-pot, four-component cyclocondensation of phthalic anhydride, hydrazine hydrate, aromatic aldehydes, and malononitrile has been reported using catalysts like boric acid or potassium carbonate under reflux conditions, yielding the desired products in high yields within a short reaction time. rasayanjournal.co.inchemrevlett.com The use of ionic liquids as recyclable catalysts in these reactions has also been explored to enhance the environmental friendliness of the process. figshare.comnih.govresearchgate.net
A notable four-component reaction for synthesizing [(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-trione derivatives involves the one-pot condensation of phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides. nih.gov Similarly, novel pyran-linked phthalazinone-pyrazole hybrids have been synthesized through a one-pot three-component reaction of a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and an active methylene compound. nih.gov
Catalytic Systems in Phthalazine Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of phthalazine derivatives. Both metal-based and organocatalytic systems have been developed to promote the formation of the phthalazine core and its analogs.
Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. Various metal catalysts have been shown to be effective in the synthesis of phthalazine derivatives.
Lewis Acid Catalysis: Lewis acids can activate substrates and facilitate key bond-forming reactions. Bidentate Lewis acids have been utilized as catalysts in the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2-diazines like phthalazine. researchgate.net By coordinating to both nitrogen atoms of the phthalazine ring, the Lewis acid lowers the energy of the LUMO, thereby promoting the cycloaddition with dienophiles. researchgate.net Indium(III) triflate has also been reported as an efficient Lewis acid catalyst for multicomponent reactions to produce complex heterocyclic systems. uc.pt Copper(II) triflate (Cu(OTf)₂) has demonstrated efficacy as a recoverable catalyst in the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives from phthalhydrazide, aromatic aldehydes, and malononitrile. dergipark.org.tr
Nanoparticle Catalysis: The use of nanoparticle catalysts in organic synthesis has gained significant attention due to their high surface area, unique catalytic properties, and often high recyclability. Several nanoparticle-based catalytic systems have been developed for the synthesis of phthalazine derivatives. For instance, NiFe₂O₄ nanoparticles have been used as a heterogeneous base catalyst for the one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. derpharmachemica.com Similarly, SnO₂ nanoparticles have been employed as an efficient heterogeneous catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions. oiccpress.com Sulfonated magnetic nanoparticles (SO₃H-Fe₃O₄@SiO₂) have also been shown to be a recyclable and efficient catalyst for the synthesis of 3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione derivatives. ijcce.ac.ir
Table 2: Examples of Metal-Catalyzed Reactions for Phthalazine Derivatives
| Catalyst | Reaction Type | Product Type | Reference |
| Bidentate Lewis Acids | Inverse-electron-demand Diels-Alder (IEDDA) | Naphthalene derivatives | researchgate.net |
| NiFe₂O₄ Nanoparticles | One-pot, four-component reaction | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | derpharmachemica.com |
| SnO₂ Nanoparticles | One-pot, three-component condensation | 2H-Indazolo[2,1-b]phthalazine-triones | oiccpress.com |
| SO₃H-Fe₃O₄@SiO₂ Magnetic Nanoparticles | One-pot, three-component reaction | 3,4-Dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-triones | ijcce.ac.ir |
| Cu(OTf)₂ | One-pot, three-component reaction | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | dergipark.org.tr |
| Iridium complexes | C-H Borylation | Borylated phthalazine heterobiaryls | acs.org |
Organocatalysis Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable metal-free alternative in synthetic chemistry. L-proline, a naturally occurring amino acid, and its derivatives are versatile organocatalysts. researchgate.net L-proline can act as a bifunctional catalyst, with its secondary amine functioning as a Lewis base and its carboxylic acid as a Brønsted acid. researchgate.net It has been successfully used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net Imidazole has also been reported as an effective organocatalyst for the rapid synthesis of these dione (B5365651) derivatives in an aqueous medium.
Chemical Transformations and Derivatization Strategies of this compound
The carboxylic acid group and the phthalazine ring system provide multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Esterification and Amidation Reactions for Functional Group Modification
The carboxylic acid moiety of this compound is a prime site for functionalization through esterification and amidation reactions.
Esterification: Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For this compound, this would involve reacting it with an appropriate alcohol under acidic conditions to yield the corresponding ester. Another effective method for esterification, particularly for sterically hindered substrates, is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org The hydrolysis of methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate to the corresponding carboxylic acid by heating with 2M HCl demonstrates the reversible nature of this transformation. vulcanchem.com
Amidation: The formation of amides from carboxylic acids and amines is a crucial reaction in the synthesis of biologically active molecules. Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst. rsc.org More commonly, coupling agents are employed to activate the carboxylic acid. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com This approach has also been successfully used for the synthesis of dipeptides. lookchemmall.com Gas-phase amidation of carboxylic acids using Woodward's reagent K has also been demonstrated. nih.gov
Ring System Modifications and Substituent Introduction at Key Positions (e.g., 1, 4, 6, 9)
The phthalazine ring itself can be modified to introduce various substituents at key positions, which can significantly impact the biological activity of the resulting compounds.
Position 1 and 4: The 1- and 4-positions of the phthalazine ring are often targeted for modification. For example, 1,4-dichlorophthalazine (B42487) can serve as a starting material for introducing a variety of nucleophiles. nih.gov The synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines has been achieved through a multi-step sequence starting from phthalic anhydride. mdpi.com This involves the cyclization with hydrazine hydrate followed by chlorination with POCl₃ to give a 1-chloro-4-substituted-phthalazine, which can then be reacted with substituted anilines. mdpi.com
Position 6: The 6-position of the phthalazine ring can also be functionalized. For instance, 6-substituted-3-phenyl- researchgate.netderpharmachemica.comresearchgate.nettriazolo[3,4-a]phthalazines have been synthesized via a substitution reaction on the corresponding 3-phenyl- researchgate.netderpharmachemica.comresearchgate.nettriazolo[3,4-a]phthalazine. nih.gov Modifications at this position in 1-oxo-1,2-dihydro-6-phthalazinecarboxylic acid have been shown to yield derivatives with enhanced bioactivity. vulcanchem.com
Position 9 (in related tricyclic systems): In the related pyridazino[3,4,5-de]phthalazine system, the 9-position is a key site for substitution. Alkylation of the anion of 3-oxo-3H-2,9-dihydropyridazino[3,4,5-de]phthalazine with alkyl halides leads to 9-substituted products. cdnsciencepub.com
Synthesis of Hydrazide Derivatives from this compound
The conversion of the carboxylic acid moiety at the 5-position of the phthalazine core into a hydrazide group opens up a plethora of synthetic possibilities for further molecular elaboration. This transformation is typically achieved through a two-step sequence involving the activation of the carboxylic acid followed by reaction with a hydrazine derivative.
A common and effective method involves the initial conversion of the carboxylic acid to its more reactive acid chloride. For instance, 3,4-dihydro-4-oxothis compound can be treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield the corresponding acid chloride. This intermediate is then reacted with a suitable hydrazine, such as methylhydrazine, in a solvent like hot chlorobenzene. This reaction sequence leads to the formation of the desired N-substituted hydrazide, which in this specific case, is a precursor for fused heterocyclic systems. cdnsciencepub.comchemrevlett.com
Alternatively, a widely used general procedure for hydrazide formation involves converting the carboxylic acid to an ester, typically a methyl or ethyl ester, via Fischer esterification. The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol. researchgate.net This method is advantageous due to its mild conditions and the ease of purification of the resulting hydrazide, which often precipitates from the reaction mixture. researchgate.net
The hydrazide functional group is a crucial synthon. For example, the hydrazide derived from (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid serves as an excellent precursor for further structural modifications using azide (B81097) coupling strategies to link amino acids, thereby creating peptide-phthalazine conjugates. acs.org
Table 1: Synthesis of Phthalazine Hydrazide Derivatives
| Starting Material | Reagents | Key Intermediate | Product | Ref |
|---|
Incorporation into Fused Heterocyclic Systems (e.g., Pyridazino[3,4,5-de]phthalazines, Pyrazolo[1,2-b]phthalazines)
This compound and its derivatives are instrumental in the synthesis of complex, fused heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry.
The pyridazino[3,4,5-de]phthalazine ring system represents a novel heterocyclic framework that is formally an internal hydrazone of the drug hydralazine (B1673433). cdnsciencepub.com The synthesis of this tetracyclic system can be directly initiated from derivatives of this compound.
A notable synthetic route involves the reaction of the acid chloride of 3,4-dihydro-4-oxothis compound with methylhydrazine. cdnsciencepub.comchemrevlett.com This reaction proceeds to form 2-methyl-3-oxo-3H-2,9-dihydropyridazino[3,4,5-de]phthalazine. cdnsciencepub.com For purification, this product can be subjected to cyanoethylation at the 9-position, followed by recrystallization and subsequent removal of the cyanoethyl group via hydrazinolysis to yield the pure compound. cdnsciencepub.com This methodology provides a direct pathway from a this compound derivative to the fused pyridazino[3,4,5-de]phthalazine core. Other synthetic strategies towards this ring system have been developed starting from precursors like 3-methylphthalic anhydride. cdnsciencepub.com
The pyrazolo[1,2-b]phthalazine framework is another important fused heterocyclic system. Specifically, 1H-pyrazolo[1,2-b]phthalazine-5,10-diones are widely studied due to their diverse biological activities. chemrevlett.comsemnan.ac.ir
The most prevalent and efficient strategy for synthesizing these compounds is a one-pot, multi-component reaction. chemrevlett.comorientjchem.org While not starting directly from this compound, these syntheses rely on a fundamental phthalazine precursor: phthalhydrazide (also known as 2,3-dihydro-1,4-phthalazinedione). chemrevlett.comlongdom.org The general reaction involves the condensation of phthalhydrazide, an aromatic aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. orientjchem.org
This multi-component synthesis has been achieved using a variety of catalysts and conditions, highlighting its versatility. Catalysts reported include:
Sodium hydrogen carbonate (NaHCO₃) under solvent-free conditions. orientjchem.org
Lewis acids like NiCl₂·6H₂O in ethanol. mazums.ac.ir
Nanoparticle catalysts such as Hercynite (FeAl₂O₄) or CuI, which offer advantages like high efficiency, short reaction times, and easy catalyst recovery. semnan.ac.irrhhz.net
Basic ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH). chemrevlett.com
The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of phthalhydrazide and subsequent intramolecular cyclization and dehydration to afford the final 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.
Table 2: Selected Catalysts for the Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones
| Catalyst | Reactants | Conditions | Yields | Ref |
|---|---|---|---|---|
| NaHCO₃ | Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Solvent-free, Heat | High | orientjchem.org |
| Hercynite Nanoparticles | Phthalhydrazide, Aromatic Aldehyde, Malononitrile | - | 90-97% | semnan.ac.ir |
| NiCl₂·6H₂O | Phthalimide, Aryl-aldehyde, Malononitrile, Hydrazine hydrate | Ethanol | - | mazums.ac.ir |
| CuI Nanoparticles | Phthalic anhydride, Hydrazine monohydrate, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Solvent-free, 70°C | Good to Excellent | rhhz.net |
| [bmim]OH | Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Ethanol, 60°C | 86-97% | chemrevlett.com |
Molecular Characterization and Advanced Structural Elucidation of Phthalazine 5 Carboxylic Acid Derivatives
Advanced Spectroscopic Analysis
Modern spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure of Phthalazine-5-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone methods for the complete structural assignment and characterization of this and related heterocyclic compounds.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the entire molecular framework.
Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the signal's multiplicity (singlet, doublet, etc.) reveals information about neighboring protons.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the acidic proton of the carboxyl group and the protons on the aromatic rings. The acidic proton is characteristically found at a very high chemical shift, often greater than 10 ppm, due to deshielding and hydrogen bonding. libretexts.orgpressbooks.pub The aromatic protons will appear in the typical downfield region for aromatic compounds, with their precise shifts influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atoms in the phthalazine (B143731) ring system.
Interactive Data Table: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | >12.0 | broad singlet | - |
| H-1 | ~9.6 | singlet | - |
| H-4 | ~9.5 | doublet | ~8.0 |
| H-8 | ~8.4 | doublet | ~7.5 |
| H-6 | ~8.3 | doublet | ~8.0 |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of the carbonyl carbon in a carboxylic acid is highly characteristic and appears significantly downfield, typically in the range of 160-185 ppm. pressbooks.puboregonstate.edu The aromatic carbons of the phthalazine ring system are expected in the 120-155 ppm range. Quaternary carbons, those without any attached protons, generally exhibit weaker signals.
Interactive Data Table: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | ~167 |
| C-1 | ~152 |
| C-4 | ~151 |
| C-4a | ~135 |
| C-8a | ~134 |
| C-7 | ~132 |
| C-5 | ~130 |
| C-8 | ~129 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would be expected to show cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming the sequence of these protons on the benzene (B151609) ring portion of the molecule.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show a cross-peak correlating the ¹H signal for H-1 with the ¹³C signal for C-1, H-4 with C-4, H-6 with C-6, and so on, for all protonated carbons. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. sdsu.edu It is particularly useful for identifying connections involving quaternary carbons. Key expected HMBC correlations for this compound would include:
The carboxylic acid proton showing a correlation to the carbonyl carbon (²JCH) and to C-5 (²JCH).
Proton H-4 showing correlations to C-5 (²JCH), C-4a (²JCH), and C-6 (³JCH).
Proton H-6 showing correlations to C-5 (²JCH), C-8 (³JCH), and C-4a (³JCH).
These combined 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern and the integrity of the phthalazine-carboxylic acid framework.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to gain structural insights from its fragmentation patterns. frontiersin.org
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like this compound. nih.gov It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. The molecular formula of this compound is C₉H₆N₂O₂, corresponding to a molecular weight of 174.16 g/mol . crysdotllc.com
In positive ion mode, the primary ion observed would be the protonated molecule at an m/z of approximately 175.05. In negative ion mode, the deprotonated molecule would be observed at an m/z of approximately 173.03.
Interactive Data Table: Predicted ESI-MS Data for this compound
| Ion Description | Mode | Predicted m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | Positive | 175.05 | Protonated molecular ion |
| [M-H]⁻ | Negative | 173.03 | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | Positive | 157.04 | Loss of water from the carboxyl group |
| [M+H - CO]⁺ | Positive | 147.06 | Loss of carbon monoxide |
This combination of precise mass measurement and analysis of fragmentation patterns provides unequivocal confirmation of the elemental composition and key structural features of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural motifs, particularly the carboxylic acid and the phthalazine ring system.
The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. A very broad band, typically appearing in the region of 3300-2500 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxyl group. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense absorption band, generally found between 1725 and 1700 cm⁻¹. libretexts.orgopenstax.org Conjugation of the carbonyl group with the aromatic phthalazine ring can shift this absorption to a lower wavenumber. libretexts.org Additionally, the C-O stretching and O-H bending vibrations can be observed in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.
For the phthalazine moiety, characteristic absorptions include C=N and C=C stretching vibrations within the aromatic heterocyclic system, which are typically observed in the 1650-1450 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
In a study of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoic acid, a derivative, the IR spectrum displayed characteristic absorption bands that confirmed its structure. nih.gov The data illustrates the typical regions where key functional groups of such derivatives absorb.
| Functional Group | Absorption Band (cm⁻¹) | Vibration Type |
| N-H | 3296 | Stretching |
| Aromatic C-H | 3088 | Stretching |
| Aliphatic C-H | 2949, 2880 | Stretching |
| Carbonyl (Amide) | 1726 | Stretching |
| Carbonyl (Carboxylic Acid) | 1637 | Stretching |
| Aromatic C=C | 1583 | Stretching |
This interactive table is based on data for a phthalazine derivative, 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide, as reported in a 2024 study. nih.gov
This vibrational data is crucial for confirming the successful synthesis of phthalazine derivatives and for understanding the electronic environment of the functional groups within the molecule.
X-ray Crystallographic Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is unparalleled in its ability to determine the precise molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. For complex heterocyclic systems like this compound derivatives, crystallography is essential for unambiguous structure determination and for analyzing the subtle non-covalent interactions that govern their solid-state properties.
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of crystalline compounds. The analysis of a suitable single crystal of a phthalazine derivative can yield a wealth of information, including the crystal system, space group, and unit cell dimensions.
For example, the crystallographic analysis of a condensed phthalazine derivative revealed its crystal structure and confirmed its molecular configuration. ias.ac.in The study provided precise data on bond lengths and angles, confirming the fusion of the phthalazine and pyrazole (B372694) rings. The carbonyl bond lengths were found to be typical for double bonds. ias.ac.in Such detailed structural data is vital for understanding the molecule's chemical reactivity and physical properties.
Below is a table summarizing crystallographic data obtained for a representative condensed phthalazine derivative. ias.ac.in
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I41/a |
| a (Å) | 28.534(2) |
| b (Å) | 28.534(2) |
| c (Å) | 12.189(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 9922.3(1) |
| Z | 16 |
This interactive table presents data from a study on a condensed phthalazine derivative. ias.ac.in
This level of detail allows for the precise mapping of the entire molecular framework, providing an unambiguous structural proof that complements spectroscopic data.
Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. For this compound derivatives, hydrogen bonding and π-π stacking are particularly important. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the phthalazine ring can also act as hydrogen bond acceptors.
In the crystal structure of a condensed phthalazine derivative, the molecular packing was stabilized by a network of intermolecular hydrogen bonds, including N–H···O and N–H···N interactions. ias.ac.in These interactions link the molecules into distinct layers. Furthermore, the planar aromatic rings of the phthalazine system facilitate stabilizing π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. ias.ac.in The analysis of these interactions is crucial for crystal engineering and for understanding the physicochemical properties of the solid material, such as solubility and melting point.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | N1-H1A···O2 | 0.86 | 2.11 | 2.949(2) | 164 |
| Hydrogen Bond | N3-H3A···N5 | 0.86 | 2.22 | 3.034(2) | 158 |
This interactive table details the hydrogen bonding interactions in a condensed phthalazine derivative. ias.ac.in
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. This analysis provides a detailed picture of the crystal packing environment and allows for the quantification of different types of intermolecular contacts as percentages of the total Hirshfeld surface area.
For molecules like this compound derivatives, Hirshfeld analysis can differentiate and quantify the contributions of various interactions, such as those involving hydrogen, carbon, oxygen, and nitrogen atoms. Typically, H···H contacts, representing van der Waals forces, are the most abundant. nih.gov However, the key interactions that direct the crystal packing, such as O···H hydrogen bonds and C···H contacts, are clearly identified and their relative contributions calculated. nih.govmdpi.com
In studies of related heterocyclic compounds, Hirshfeld analysis has revealed the following typical distribution of intermolecular contacts: nih.govmdpi.com
| Intermolecular Contact | Contribution (%) |
| H···H | 39.9 - 52.8 |
| C···H / H···C | 15.8 - 27.2 |
| O···H / H···O | 6.0 - 9.6 |
| C···C | 2.6 - 5.1 |
| N···H / H···N | 9.7 |
This interactive table presents a typical range of contributions from intermolecular contacts derived from Hirshfeld surface analyses of related heterocyclic molecules. nih.govmdpi.commdpi.com
This quantitative approach provides valuable insights into the nature and relative importance of the non-covalent forces that stabilize the crystal structure, complementing the geometric information obtained from single crystal X-ray diffraction.
Biological Activities and Pharmacological Potential of Phthalazine 5 Carboxylic Acid and Its Derivatives
Anticancer and Antitumor Activities
Derivatives of phthalazine (B143731) have been extensively studied for their potential as anticancer agents, showing efficacy in inhibiting tumor growth through various mechanisms.
Inhibition of Tumor Cell Proliferation and Angiogenesis
A key strategy in cancer therapy is the disruption of signaling pathways that control cell proliferation and angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Phthalazine derivatives have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis. nih.gov
Several newly synthesized phthalazine derivatives have demonstrated potent anti-proliferative activity. semanticscholar.org For instance, biarylurea-based phthalazines have been identified as significant inhibitors of VEGFR-2 tyrosine kinase. tandfonline.com Specific derivatives, such as compounds 12b, 12c, and 13c, exhibited noteworthy inhibitory activity against VEGFR-2 with IC50 values of 4.4, 2.7, and 2.5 μM, respectively. tandfonline.com Another study highlighted compound 4b as a potent VEGFR-2 inhibitor with an IC50 value of 0.09 ± 0.02 μM. semanticscholar.orgnih.gov The inhibition of VEGFR-2 by these compounds effectively suppresses tumor angiogenesis, a mechanism shared by established anticancer drugs like sorafenib (B1663141). semanticscholar.orgnih.gov
Studies have shown that a range of phthalazine derivatives exhibit broad-spectrum anti-proliferative activity against various cancer cell lines. nih.gov Eight specific compounds (6b, 6e, 7b, 13a, 13c, 16a, 16d, and 17a) displayed excellent cytotoxic activity across a panel of 60 cancer cell lines, with GI50 (50% growth inhibition) values ranging from 0.15 to 8.41 µM. semanticscholar.orgtandfonline.com This demonstrates their potential to halt the proliferation of tumor cells.
Mechanisms of Apoptosis Induction (e.g., Caspase-3 Activation, Mitochondrial Membrane Depolarization)
Beyond inhibiting proliferation, a crucial mechanism for anticancer agents is the induction of apoptosis, or programmed cell death. Phthalazine derivatives have been shown to trigger this process in cancer cells. semanticscholar.orgnih.gov
One of the key executioners of apoptosis is caspase-3. Studies have confirmed that certain phthalazine derivatives can induce apoptosis through the activation of this enzyme. For example, compound 7b was found to trigger a significant increase in the expression level of cleaved caspase-3, indicating apoptosis-induced cell death. tandfonline.com The pro-apoptotic activity of other phthalimide derivatives has also been linked to the activation of caspases. nih.gov Research on breast cancer cell lines further supports the role of caspase-3 in apoptosis induced by phthalazine compounds, noting that cell lines deficient in caspase-3 are less susceptible. researchgate.net
The mitochondrial pathway of apoptosis is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can trigger the release of cytochrome C from the mitochondria, which in turn activates the caspase cascade leading to apoptosis. semanticscholar.orgnih.gov In MCF-7 breast cancer cells, phthalazine derivative 4b was shown to increase the level of the pro-apoptotic Bax protein, suggesting its involvement in the mitochondrial apoptosis pathway. nih.gov Another study found that compound 12d induced apoptosis in MDA-MB-231 breast cancer cells by a remarkable 64.4-fold compared to control cells. nih.govresearchgate.net
Cytotoxicity Profiles against Various Human Tumor Cell Lines (e.g., Leukemia, Breast, Lung, Melanoma, Colon, Hepatocellular Carcinoma)
The cytotoxic effects of phthalazine derivatives have been evaluated against a wide range of human tumor cell lines, demonstrating both potent and broad-spectrum activity.
Biarylurea-based phthalazines with specific substitutions have shown remarkable broad-spectrum cell growth inhibition (above 90%) against diverse cell lines, including leukemia, non-small cell lung cancer, melanoma, and breast cancer. nih.gov One derivative, compound 6e, exhibited a lethal effect (over 100% inhibition) against several leukemia and melanoma cell lines. nih.gov Similarly, compound 7b showed excellent inhibitory or lethal activity against cell lines from all nine tumor subpanels tested by the National Cancer Institute (NCI), with particularly strong effects on leukemia, colon, melanoma, and breast cancer cells. nih.gov
The following table summarizes the cytotoxic activity (IC50/GI50 values) of selected phthalazine derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
|---|---|---|---|---|
| 4b | MCF-7 | Breast | 0.06 | semanticscholar.orgnih.gov |
| 3e | MCF-7 | Breast | 0.08 | semanticscholar.orgnih.gov |
| 12d | MDA-MB-231 | Breast | 0.57 | nih.govresearchgate.net |
| 11d | MDA-MB-231 | Breast | 0.92 | nih.govresearchgate.net |
| 12c | MCF-7 | Breast | 1.4 | nih.gov |
| 4b | HepG2 | Hepatocellular Carcinoma | 0.06 | semanticscholar.orgnih.gov |
| 3e | HepG2 | Hepatocellular Carcinoma | 0.19 | semanticscholar.orgnih.gov |
| 7b | Various | Broad Spectrum | Mean Growth Inhibition 106.99% | nih.gov |
| 6e | Various | Leukemia, Melanoma, Renal | >100% inhibition (lethal effect) | nih.gov |
Anti-inflammatory Effects
In addition to their anticancer properties, phthalazine derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition and Modulation of Inflammatory Pathways
Cyclooxygenase-2 (COX-2) is an enzyme that is selectively induced by inflammatory stimuli and is a key target for anti-inflammatory drugs. mdpi.com Several phthalazinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov
In one study, a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were evaluated for their anti-inflammatory activity. Six of these compounds (2, 4, 5, 7a, 7b, and 8b) demonstrated powerful anti-inflammatory effects compared to the standard drug celecoxib. nih.gov Notably, compounds 4, 5, and 8b were found to be the most potent and selective inhibitors of the COX-2 enzyme while being inactive against the COX-1 isoform, which is associated with gastric side effects. nih.gov Docking studies suggest that phthalazinedione derivatives anchor strongly within the COX-2 active site, which is believed to decrease the inflammatory pathways associated with conditions like rheumatoid arthritis. researchgate.net
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein kinase (p38 MAP kinase) is another crucial enzyme involved in the signaling cascade of inflammation. nih.gov Phthalazine-based compounds have been developed as potent and selective inhibitors of p38 MAP kinase. acs.orgresearchgate.net
Through rational design originating from a quinazoline scaffold, a series of phthalazine inhibitors of p38 were developed. acs.org The selectivity of these compounds was achieved by exploiting specific interactions within the kinase's structure. acs.org One particularly potent compound, when administered to rats prior to an LPS challenge, resulted in a greater than 50% decrease in the production of TNFα, a key inflammatory cytokine. acs.org Molecular modeling has been used to discuss the pharmacophore of potential p38 MAPK inhibitors based on imidazo[2,1-a]phthalazines. nih.gov
Neuropharmacological Properties
The phthalazine scaffold is a versatile feature in compounds showing a range of pharmacological activities, including effects on the central nervous system. Derivatives of phthalazine have been investigated for various neuropharmacological properties, demonstrating potential as neuroprotective agents, modulators of key enzyme systems, and as anticonvulsants.
Phthalazine derivatives have shown potential in the context of neurodegenerative diseases and conditions requiring neuroprotection. Research into treatments for Alzheimer's disease has explored phthalazine-1,4-dione derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the disease's pathophysiology. Certain synthesized compounds exhibited significant AChE inhibitory activity, with some showing activity comparable to the reference drug donepezil. These active derivatives were also found to have high permeability across the blood-brain barrier in preclinical models, a crucial characteristic for centrally acting drugs. The stability and therapeutic potential of these compounds are supported by molecular modeling studies.
In addition to anti-Alzheimer's potential, phthalazine derivatives have been explored for their anticonvulsant properties. A series of phthalazine-1,4-diones were designed as non-competitive AMPA receptor antagonists and showed notable anticonvulsant activity. In preclinical maximal electroshock seizure (MES) models, some of these compounds provided 100% protection. These agents also demonstrated low neurotoxicity and a high safety margin when compared to reference drugs like valproate.
The interaction of phthalazine derivatives with the GABAergic system, a major inhibitory neurotransmitter system in the brain, has been a subject of investigation. One study focused on designing and synthesizing new inhibitors of γ-aminobutyric acid (GABA) uptake. These compounds target the membrane transport proteins responsible for clearing GABA from the synaptic cleft, which are implicated in the pathophysiology of several neurological disorders. By inhibiting GABA uptake, these derivatives can enhance GABAergic neurotransmission, an action sought in the treatment of conditions like epilepsy.
Phthalazine derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP. The phthalazine scaffold is a key feature in many compounds designed to inhibit these enzymes.
Notably, various series of phthalazine derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4). PDE4 is a significant target in the treatment of inflammatory diseases and certain central nervous system disorders. Conformational studies of some 6-methoxy-1,4-disubstituted phthalazine derivatives have provided insights into the structure-activity relationships that govern their PDE4 inhibitory capacity. Furthermore, research has identified potent agents among phthalazine derivatives that are selective inhibitors of the cGMP-inhibited phosphodiesterase.
Beyond PDE4, phthalazine derivatives have also been investigated for their activity against phosphodiesterase 5 (PDE5). Inhibition of PDE5 is the mechanism of action for several drugs used to treat erectile dysfunction and pulmonary hypertension. One area of research has involved the synthesis of 4-benzylamino-1-chloro-6-substituted phthalazines and the evaluation of their inhibitory activity against PDE5.
Antimicrobial and Antifungal Activities
Phthalazine-5-carboxylic acid and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of antimicrobial and antifungal activities. Researchers have synthesized and evaluated numerous analogues, revealing their potential to combat various pathogens, including resilient bacterial and fungal strains.
Antibacterial Efficacy against Gram-Negative and Gram-Positive Bacteria
Derivatives of phthalazine have been systematically evaluated for their in vitro antibacterial properties against a panel of pathogenic bacteria. Studies have shown that these compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.govglobalresearchonline.net For instance, newly synthesized series of phthalazine derivatives have demonstrated good activity against species such as Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). globalresearchonline.net
The antibacterial potency of these compounds is often compared to standard antibiotics to gauge their efficacy. In several studies, the inhibitory effects of certain phthalazinone derivatives were found to be comparable to reference drugs like amoxicillin and streptomycin. The mechanism of action, while not fully elucidated for all derivatives, is a subject of ongoing research, with molecular docking studies suggesting that these compounds may interact with and inhibit key microbial enzymes essential for bacterial survival.
| Compound Type | Bacterial Strain | Gram Type | Observed Activity |
|---|---|---|---|
| Phthalazinone Derivative | Bacillus subtilis | Positive | Good |
| Phthalazinone Derivative | Staphylococcus aureus | Positive | Good |
| Substituted Phthalazine | Escherichia coli | Negative | Moderate to Good |
| Substituted Phthalazine | Pseudomonas aeruginosa | Negative | Moderate |
Antifungal Properties and Synergy with Established Antifungal Agents
In addition to their antibacterial action, phthalazine derivatives have shown significant promise as antifungal agents. Various synthesized compounds have been tested against fungal pathogens like Candida albicans, a common cause of opportunistic infections.
A particularly noteworthy area of research is the synergistic effect of phthalazinone derivatives with established azole antifungal drugs, such as fluconazole. nih.govnih.gov Azoles are a cornerstone of antifungal therapy, but their effectiveness can be limited by the emergence of resistant strains. nih.gov Research has identified specific phthalazinone analogues that act as potent enhancers of fluconazole's activity against C. albicans. nih.govnih.govresearchgate.net These compounds exhibit pharmacological synergy, meaning their combined effect is significantly greater than the sum of their individual effects. nih.gov One of the most active compounds, a bromophenyl phthalazinone, demonstrated an EC₅₀ value as low as 1 nM when used with fluconazole. nih.gov This synergistic action was also observed with the newer azole drug isavuconazole and proved effective against several fluconazole-resistant clinical isolates of C. albicans. nih.govnih.gov This approach could potentially restore the efficacy of existing antifungal drugs and combat resistance. mdpi.com
Anti-biofilm Activity
Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. Biofilms are notoriously difficult to eradicate and are a major cause of persistent infections. Phthalazine derivatives have been investigated for their ability to inhibit biofilm formation, a crucial virulence factor for many pathogens.
A study focusing on novel phthalazine-quinoline hybrids demonstrated significant anti-biofilm activity against both the bacterium Pseudomonas aeruginosa and the fungus Candida albicans. [8 from previous search] Notably, two compounds from this series showed promising results, inhibiting biofilm formation at micromolar concentrations without affecting the growth of the microbial cells. This suggests that the compounds may act as anti-quorum sensing agents, disrupting the cell-to-cell communication that is essential for biofilm development. [8 from previous search] The ability to inhibit biofilms represents a valuable therapeutic strategy, as it can render pathogens more susceptible to conventional antimicrobial agents and the host immune system. nih.govnih.govresearchgate.net
| Compound ID | Target Organism | IC₅₀ (Biofilm Inhibition) |
|---|---|---|
| 12a | Pseudomonas aeruginosa | 30.0 µM |
| 12f | Candida albicans | 34.5 µM |
Other Emerging Therapeutic Applications
The versatile scaffold of phthalazine has led to the exploration of its derivatives for a range of other therapeutic uses beyond antimicrobial applications. Early-stage research has highlighted their potential in metabolic and parasitic diseases.
Antidiabetic Potential
Recent studies have identified phthalazine derivatives as potential candidates for the management of diabetes mellitus. A key target in diabetes therapy is the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibiting this enzyme can slow the absorption of glucose and help control blood sugar levels. researchgate.net
Researchers have designed and synthesized pyrazole-phthalazine hybrids that demonstrate potent α-glucosidase inhibitory activity. researchgate.net In vitro assays revealed that several of these hybrid compounds had significantly higher activity than the standard antidiabetic drug, Acarbose. researchgate.net The most effective compound in one study, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, was identified as a competitive inhibitor of the enzyme. researchgate.net The development of phthalazinone-triazole hybrids is also being pursued as a potential strategy for targeting glucose transport in skeletal muscle. researchgate.net These findings suggest that the phthalazine core can be effectively modified to produce novel and potent antidiabetic agents. researchgate.netjchemrev.com
| Compound Class | IC₅₀ Range (µM) | Standard Drug (Acarbose) IC₅₀ (µM) |
|---|---|---|
| Pyrazole-Phthalazine Hybrids | 13.66 to 494 | 720.18 |
Antitrypanosomal Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, and current treatments have limitations. The search for new, effective, and less toxic therapeutic agents has led researchers to investigate phthalazine derivatives. nih.govnih.govacs.org
Several studies have shown that phthalazine derivatives, particularly those containing imidazole or pyrazole (B372694) rings, possess remarkable activity against T. cruzi. nih.govnih.gov Both in vitro and in vivo tests have demonstrated that these compounds can be more active and less toxic than the reference drug, benznidazole. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the parasite's antioxidant enzyme, iron superoxide dismutase (Fe-SOD), which is crucial for its survival. nih.govacs.org In vivo studies in mouse models of Chagas disease showed that these compounds led to a significant reduction in parasitemia during the acute phase and a noteworthy decrease in the reactivation of the disease in the chronic phase, particularly in immunosuppressed models. nih.gov
Antihistamine and Antiallergic Rhinitis Applications
The therapeutic potential of compounds derived from the phthalazine scaffold in the management of allergic conditions, particularly allergic rhinitis, has been a significant area of research. researchgate.netsemanticscholar.org Allergic rhinitis affects a substantial portion of the global population, and while existing antihistamines are effective for many symptoms, they often fall short in addressing nasal congestion. nih.govnih.gov This has driven the exploration of novel agents with improved efficacy profiles. One notable example of a phthalazine derivative in clinical use is azelastine, an antihistamine utilized for treating allergic rhinitis. nih.gov
Research has focused on developing phthalazinone-based derivatives as potent antagonists for histamine receptors, primarily the H1 receptor, which is centrally involved in allergic reactions. nih.govnih.gov Furthermore, scientists have explored dual-antagonist approaches, targeting both the H1 and H3 histamine receptors. Blockade of the H3 receptor is believed to offer enhanced relief from nasal congestion, a persistent symptom not adequately managed by conventional antihistamines. nih.gov
In this context, a series of potent phthalazinone-based human H1 and H3 bivalent histamine receptor antagonists were developed for potential intranasal administration in the treatment of allergic rhinitis. nih.gov Among these, two analogues, compounds 56a and 56b , demonstrated significant potency. While their H1 potency was slightly lower than the clinical standard azelastine (pA₂ of 9.1 and 8.9 respectively, compared to 9.7 for azelastine), they showed substantially higher H3 potency (pKᵢ of 9.6 and 9.5 respectively, versus 6.8 for azelastine). nih.gov Notably, compound 56a was found to have a longer duration of action than azelastine, coupled with low brain penetration and low oral bioavailability, which are desirable characteristics for minimizing central nervous system side effects. nih.gov
Further investigations into phthalazinone amides as histamine H1 receptor antagonists identified several compounds with potency comparable to or exceeding that of azelastine. nih.gov A series of pyrrolidine amide derivatives based on the phthalazinone scaffold were synthesized and evaluated. nih.gov Three specific amides, 3e , 3g , and 9g , were found to be equipotent with azelastine, exhibiting pA₂ values of 9.9, 9.7, and 10.0, respectively. nih.gov These compounds also demonstrated a longer duration of action in vitro compared to azelastine. nih.gov
Compound 3g was highlighted for its high selectivity for the H1 receptor, showing over 1000-fold selectivity against the other three histamine receptor subtypes. nih.gov In preclinical models, 3g exhibited a significantly longer duration of action in vivo in a nasal congestion model when compared to azelastine. nih.gov Its pharmacological profile, characterized by low oral bioavailability, low brain-penetration, and high metabolic clearance, makes it a suitable candidate for once-daily intranasal dosing. nih.gov
The research findings for these promising phthalazine derivatives are summarized below.
| Compound | Target(s) | Potency (pA₂) | Comparative Potency vs. Azelastine (pA₂) | Additional Notes |
| Azelastine | H1, H3 | 9.7 (H1) | Clinical Standard | Also shows H3 antagonism (pKi 6.8). nih.gov |
| 56a | H1, H3 | 9.1 (H1) | Slightly lower H1 potency | Significantly higher H3 potency (pKi 9.6); longer duration of action. nih.gov |
| 56b | H1, H3 | 8.9 (H1) | Slightly lower H1 potency | Significantly higher H3 potency (pKi 9.5). nih.gov |
| 3e | H1 | 9.9 | Equipotent | Longer duration of action in vitro. nih.gov |
| 3g | H1 | 9.7 | Equipotent | Longer duration of action in vitro and in vivo; >1000-fold selectivity for H1. nih.gov |
| 9g | H1 | 10.0 | Equipotent | Longer duration of action in vitro. nih.gov |
Molecular Mechanisms of Action and Target Engagement Studies
Specific Molecular Target Identification and Validation
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition (e.g., VEGFR-2)
Derivatives based on the phthalazine (B143731) scaffold have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.gov These compounds typically function as Type II inhibitors, binding to the ATP-binding domain and extending into an adjacent allosteric hydrophobic pocket. nih.gov This interaction stabilizes the kinase in an inactive conformation.
The inhibitory activity is highly dependent on the nature of substituents on the phthalazine ring. Structure-activity relationship (SAR) studies reveal that a 4-(4-chlorophenyl)phthalazine scaffold bearing various substituted anilines or phenols, connected through spacers like amide, urea, or thiourea, demonstrates varied but often potent anticancer activity. nih.gov For instance, certain biarylurea-based phthalazines have shown significant cytotoxicity and direct VEGFR-2 inhibition. nih.gov Molecular docking studies confirm that these derivatives can form crucial hydrogen bonds with key amino acid residues in the VEGFR-2 active site, such as Cys919 and Asp1046, mimicking the binding mode of established inhibitors like Sorafenib (B1663141). nih.govnih.gov
Several synthesized phthalazine derivatives have demonstrated potent inhibition of the VEGFR-2 enzyme, with IC50 values in the nanomolar to low micromolar range. rsc.orgresearchgate.net
Table 1: VEGFR-2 Inhibition by Various Phthalazine Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|
| 7f | 0.08 | researchgate.net |
| Sorafenib (Reference) | 0.10 | researchgate.net |
| 7a | 0.11 | nih.govresearchgate.net |
| 2g | 0.148 | nih.govrsc.org |
| 4a | 0.196 | nih.govrsc.org |
| 7b | 0.31 | nih.gov |
| 5b | 0.331 | nih.govrsc.org |
| 3a | 0.375 | nih.govrsc.org |
| 8c | 0.72 | nih.gov |
| 8b | 0.91 | nih.gov |
S1P2 Receptor Antagonism
Increasing evidence implicates the sphingosine-1-phosphate receptor 2 (S1P2) in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). acs.orgacs.org The development of S1P2 antagonists represents a promising therapeutic strategy. acs.org Research in this area has led to the evolution of a potent series of phthalazone (B110377) compounds bearing a carboxylic acid moiety. acs.orgacs.org
The design of these antagonists was guided by homology modeling and the understanding that an acidic group, like a carboxylate, could favorably interact with the orthosteric pocket of the receptor, a region that naturally binds the phosphate (B84403) head of the endogenous ligand, sphingosine-1-phosphate (S1P). acs.org The optimization of an initial indole (B1671886) hit compound led to a phthalazone series where the inclusion of an acetic acid group was well-tolerated and resulted in a modest increase in potency. acs.org Further modifications and scaffold hopping led to the identification of compound 38 , a phthalazone carboxylic acid derivative with good in vitro potency and favorable pharmacokinetic properties. acs.org This compound proved efficacious in multiple in vivo mouse models of fibrotic diseases. acs.org
Gamma-Aminobutyric Acid (GABA) Receptor Interaction
Based on available research, there is no specific information detailing the interaction between Phthalazine-5-carboxylic acid and Gamma-Aminobutyric Acid (GABA) receptors. While some complex derivatives incorporating a phthalazine structure, such as 1-aminophthalazinium salts, have been investigated as GABA-A receptor antagonists, this activity is not described for the parent carboxylic acid. dntb.gov.ua
Human A3 Adenosine (B11128) Receptor Antagonism
Scientific literature does not currently describe this compound or its direct derivatives as antagonists of the human A3 adenosine receptor. Research on potent and selective A3 antagonists has focused on other chemical scaffolds, including triazoloquinazolines, dihydropyridines, flavonoids, and various nucleoside structures. nih.govmdpi.comresearchgate.net
Enzyme Inhibition Mechanisms
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
The phthalazinone core is a key pharmacophore in a number of highly potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a critical enzyme in the DNA damage repair pathway. nih.govnih.gov Inhibition of PARP-1 is a validated therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The approved PARP inhibitor Olaparib (B1684210) features a 4-benzyl phthalazinone moiety. benthamdirect.com
Numerous novel phthalazinone derivatives have been designed and synthesized, demonstrating significant PARP-1 inhibitory activity, often with IC50 values in the low nanomolar or even sub-nanomolar range. nih.gov For example, a series of derivatives containing dithiocarboxylate fragments showed exceptional potency, with compounds DLC-1 through DLC-6 exhibiting IC50 values below 0.2 nM. nih.gov Another study identified compound 11c as a potent PARP-1 inhibitor with an IC50 value of 97 nM, which was more potent than the reference compound Olaparib in the same assay. researchgate.net Molecular docking studies show these inhibitors binding in the active site of PARP-1, forming key hydrogen bond interactions. benthamdirect.comresearchgate.net
The development of these inhibitors also extends to creating molecules that can overcome resistance to existing PARP inhibitors. Compound YCH1899 , a novel phthalazin-1(2H)-one derivative, showed potent enzymatic activity and, critically, retained antiproliferative activity against cell lines that had developed resistance to olaparib and talazoparib. acs.org
Table 2: PARP-1 Inhibition by Various Phthalazinone Derivatives
| Compound ID | PARP-1 IC50 (nM) | Reference |
|---|---|---|
| DLC-1 to DLC-6 | <0.2 | nih.gov |
| DLC-49 | 0.53 | nih.gov |
| Compound 30 | 8.18 | benthamdirect.com |
| Compound 11c | 97 | researchgate.net |
| Olaparib (Reference) | 139 | researchgate.net |
Cyclooxygenase (COX) Isoenzyme Selectivity and Inhibition Kinetics
There is a lack of specific data in the public domain detailing the inhibitory activity of this compound against cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. Consequently, information regarding its isoenzyme selectivity and the kinetics of its potential inhibition is not available.
Lipoxygenase (LOX-5) Inhibition
Scientific literature does not provide specific details on the inhibitory effects of this compound on 5-lipoxygenase (LOX-5). Data on its potential to inhibit this enzyme and the corresponding mechanism of action have not been reported.
Aurora-A Kinase Inhibition
Direct evidence and detailed studies concerning the inhibition of Aurora-A kinase by this compound are not present in the available scientific literature. Therefore, its potential as an inhibitor of this key mitotic kinase remains unconfirmed.
Cellular and Biochemical Pathway Modulation
Interference with Angiogenesis Signaling Pathways
There is no specific information available describing the interference of this compound with angiogenesis signaling pathways. Research detailing its effects on key mediators of angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) signaling, has not been found.
Influence on Neurotransmission Pathways
The influence of this compound on neurotransmission pathways is not documented in the current body of scientific literature. There are no available studies on its interaction with neurotransmitter systems or its effects on neuronal signaling.
Regulation of Inflammatory Cascades
While some phthalazine derivatives have been explored for their anti-inflammatory properties, specific data on how this compound regulates inflammatory cascades, including its impact on cytokine production and other inflammatory mediators, is not available.
Structure Activity Relationship Sar and Computational Studies of Phthalazine 5 Carboxylic Acid Derivatives
Empirical Structure-Activity Relationship (SAR) Derivations
Empirical SAR studies involve the systematic modification of a molecule's structure to observe the resulting changes in biological activity. This process helps identify key pharmacophoric elements and the influence of various functional groups.
The carboxylic acid group at the 5-position of the phthalazine (B143731) scaffold is a pivotal functional group that can significantly influence the molecule's biological profile. As a functional group, the carboxylic acid moiety plays a crucial role in the biochemistry of living systems and is a component of the pharmacophore for a wide array of therapeutic agents. nih.gov Its importance stems from several key physicochemical properties:
Hydrogen Bonding and Electrostatic Interactions : The carboxylic acid group is an excellent hydrogen bond donor and acceptor. wiley-vch.de In its ionized carboxylate form, prevalent at physiological pH, it can form strong electrostatic interactions with biological targets such as enzymes and receptors. nih.gov These interactions are often critical for the binding affinity and specificity of a drug molecule.
Hydrophilicity and Solubility : The presence of a carboxylic acid group generally increases the water solubility of a compound. wiley-vch.de This is a crucial property for drug candidates, as it affects their pharmacokinetic properties, including absorption and distribution.
Bioisosteric Replacement : The significance of the carboxylic acid moiety is often highlighted when it is replaced by a bioisostere, a group with similar physical or chemical properties. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles. nih.goveurekaselect.com Comparing the activity of the parent carboxylic acid with its bioisosteric analogues helps to elucidate the specific role of the carboxylate's acidity, size, and geometry in receptor binding. nih.govnih.gov While bioisosteric replacement can sometimes overcome issues like poor membrane permeability or metabolic instability associated with carboxylic acids, it can also lead to a reduction in activity, confirming the essential nature of the original carboxyl group for a particular biological effect. nih.gov
Beyond the carboxylic acid group, modifications to other parts of the phthalazine ring system have profound effects on the pharmacological profiles of the resulting derivatives. SAR studies have revealed that the type and position of substituents are critical for activity and selectivity against various targets, including protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer. nih.govnih.govekb.eg
Research has shown varied outcomes based on the nature of the substituents:
Anticancer Activity (VEGFR-2 Inhibition) : Many studies focus on the development of phthalazine derivatives as VEGFR-2 inhibitors. The introduction of a biarylurea moiety has been shown to produce potent anticancer activity. ekb.eg For instance, certain derivatives have demonstrated significant broad-spectrum cell growth inhibition against various cancer cell lines. ekb.eg The nature of the spacer linking substituents to the phthalazine core also plays a role in the observed activity. researchgate.net
Antitubercular Activity : Specific substitutions can impart potent antitubercular properties. For example, a series of 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid amides showed significant activity against Mycobacterium tuberculosis. The compound with a 2,6-dimethylphenyl acetamide substitution was particularly effective and non-toxic to Vero cells. researchgate.net
Anti-inflammatory Activity : The electronic properties of substituents can dictate anti-inflammatory effects. One study noted that the presence of electron-withdrawing groups on the phthalazine scaffold tended to favor anti-inflammatory activity. researchgate.net
The following table summarizes SAR findings from various studies on phthalazine derivatives, illustrating the impact of different structural modifications on their biological activity.
| Phthalazine Derivative Structure | Target/Activity | Key Substituents | Observed Activity (e.g., IC50) |
|---|---|---|---|
| 4-Anilino-phthalazine | Anticancer (VEGFR-2) | Aniline group at C4 | Potent inhibition, e.g., Vatalanib |
| Phthalazinone with Biarylurea | Anticancer (NCI 60 cell panel) | Biarylurea moiety | IC50 values between 0.16 and 5 μM |
| Triazolo[3,4-a]phthalazine | Anticancer (HCT116) | Various substituted phenyl rings | Compound 6o: IC50 = 7 ± 0.06 µM |
| 4-(4-chlorophenyl)phthalazine | Anticancer (VEGFR-2) | Isonicotinohydrazide at C1 | Compound 2g: IC50 = 0.148 µM |
| Phthalazinyl Acetic Acid Amide | Antitubercular | N-(2,6-dimethylphenyl) acetamide | MIC = 0.08 to 5.05 µM |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This computational technique is instrumental in predicting the activity of novel compounds and optimizing lead structures.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between a ligand and its receptor in a three-dimensional space. nih.gov These models are widely used in the study of phthalazine derivatives to predict their inhibitory activities and guide the design of new, more potent molecules. researchgate.netdntb.gov.ua
In a typical 3D-QSAR study, a set of structurally related phthalazine derivatives with known biological activities (e.g., IC₅₀ values for VEGFR-2 inhibition) are aligned based on a common scaffold. The surrounding space is then probed to calculate steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). nih.gov A statistical method, usually Partial Least Squares (PLS), is then used to generate a model that correlates the variations in these fields with the variations in biological activity. dntb.gov.ua
For phthalazine derivatives targeting VEGFR-2, 3D-QSAR studies have successfully generated statistically significant models. researchgate.netdntb.gov.ua These models are validated internally using methods like leave-one-out cross-validation (yielding a q² or Q² value) and externally by predicting the activity of a test set of compounds. A high q² value indicates good internal predictive ability of the model. nih.govresearchgate.net
The results of these analyses are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a contour map might indicate that a bulky, electropositive substituent in a specific region would increase binding affinity, providing clear guidance for the synthesis of new derivatives. researchgate.net
The table below presents statistical results from a representative 3D-QSAR study on phthalazine derivatives as VEGFR-2 inhibitors.
| 3D-QSAR Model | q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | Optimum Number of Components | Field Contributions |
|---|---|---|---|---|
| CoMFA_S | 0.623 | 0.941 | N/A | Steric |
| CoMSIA_E+D | 0.615 | 0.977 | N/A | Electrostatic, H-Bond Donor |
Data sourced from a study on phthalazine derivatives as VEGFR-2 inhibitors. researchgate.netdntb.gov.ua
Advanced Computational Chemistry Approaches
Advanced computational methods, particularly those based on quantum mechanics, offer a deeper understanding of the intrinsic properties of molecules like phthalazine-5-carboxylic acid, complementing experimental SAR and QSAR studies.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to study the properties of phthalazine derivatives, providing insights that are crucial for understanding their reactivity and interactions with biological targets. ias.ac.inresearchgate.net
Electronic Structure and Frontier Molecular Orbitals : DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
Reactivity Parameters : From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical potential (μ), global hardness (η), softness (s), and the electrophilicity index (ω). scispace.com These parameters help in quantifying the reactivity of the molecule and its tendency to donate or accept electrons in a reaction, which is fundamental to its interaction with a biological receptor. researchgate.net
Spectroscopic Predictions : DFT is a powerful tool for predicting vibrational spectra (FT-IR and FT-Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing the calculated spectrum with experimental data helps in the definitive assignment of vibrational modes to specific functional groups and bond movements within the molecule. ias.ac.in Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), correlating electronic transitions with observed spectral bands. mdpi.comnih.govdntb.gov.ua
The following table lists some quantum chemical parameters for a phthalazine derivative as calculated by DFT.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.7 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | 2.4 eV | Measures resistance to change in electron distribution. |
| Dipole Moment (μ) | 3.5 Debye | Indicates the overall polarity of the molecule. |
Note: Values are representative and depend on the specific molecule and computational method.
Molecular Dynamics (MD) Simulations for Ligand-Protein Binding, Conformational Preference, and Flexibility
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly powerful for investigating the dynamic interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein. nih.govresearchgate.net MD simulations provide detailed information on binding stability, conformational changes, and the flexibility of the ligand-protein complex. whiterose.ac.uk
Classical Molecular Dynamics (MD) simulations use force fields—a set of parameters that approximate the potential energy of a system—to calculate the forces and subsequent motion of every atom. nih.gov These simulations can model large biological systems, such as a protein solvated in water, over timescales from nanoseconds to microseconds. dovepress.com
For this compound derivatives, classical MD is used to explore how they bind to a protein's active site. nottingham.ac.uk Key analyses include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or ligand from a reference structure, indicating the stability of the simulation and the complex.
Root-Mean-Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Radius of Gyration (Rg): Indicates the compactness of the protein, which can change upon ligand binding. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key interactions for binding affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of QM with the efficiency of classical MM. mdpi.comnih.gov In a QM/MM simulation, a small, chemically important region of the system (e.g., the ligand and the protein's active site) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a classical MM force field. researchgate.net
This approach is particularly useful for studying processes that involve changes in electronic structure, such as bond formation/breaking during an enzymatic reaction or charge transfer interactions that are poorly described by classical force fields. nih.gov For a this compound derivative interacting with an enzyme, QM/MM simulations can provide a more accurate description of the binding energetics and the mechanism of action, especially if covalent interactions or significant polarization effects are involved. mdpi.com
Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery for this compound derivatives, molecular docking serves as a powerful tool to predict how these compounds might interact with a specific biological target, typically a protein or enzyme, at the atomic level. This method is crucial for understanding the potential mechanism of action and for refining the chemical structure of the derivatives to enhance their binding affinity and selectivity.
The process involves placing a three-dimensional model of a this compound derivative into the binding site of a target protein. Sophisticated algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site and assign a score to each, which estimates the binding affinity. The results of molecular docking studies can provide detailed insights into the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid group at the 5-position of the phthalazine core is a key functional group that can act as a hydrogen bond donor and acceptor, potentially forming strong interactions with amino acid residues like arginine, lysine, or histidine in a protein's active site. The planar phthalazine ring system itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
These computational predictions are invaluable for rationalizing the structure-activity relationships observed in a series of compounds and for guiding the synthesis of new, more potent derivatives. For example, if docking studies reveal an unoccupied hydrophobic pocket near the phthalazine core, medicinal chemists can design new derivatives with appropriate hydrophobic substituents to fill this pocket, thereby potentially increasing binding affinity and biological activity. Molecular docking of phthalazine derivatives into the active sites of various enzymes, such as VEGFR-2 and PARP-1, has been a key strategy in the development of novel therapeutic agents. tandfonline.comnih.gov
The outcomes of such studies are typically presented in data tables that summarize the predicted binding affinities and key molecular interactions.
Illustrative Data from Molecular Docking of Phthalazine Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Phthalazine Derivative A | VEGFR-2 | -9.8 | Cys919, Asp1046 | Hydrogen Bond |
| Phthalazine Derivative B | VEGFR-2 | -8.5 | Glu885, Phe1047 | Hydrogen Bond, π-π Stacking |
| Phthalazine Derivative C | PARP-1 | -10.2 | Gly863, Tyr907 | Hydrogen Bond, Hydrophobic |
| Phthalazine Derivative D | Microbial Enzyme | -7.9 | Arg120, Ser222 | Salt Bridge, Hydrogen Bond |
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is another essential computational method in drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For this compound derivatives, a pharmacophore model would be developed based on the structures of known active compounds or from the ligand-protein complex obtained through molecular docking. researchgate.net The key features of such a model would likely include:
An aromatic ring feature corresponding to the phthalazine nucleus.
A hydrogen bond acceptor and/or donor feature from the carboxylic acid group at the 5-position.
Additional hydrophobic or aromatic features depending on the other substituents on the phthalazine ring.
Once a reliable pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. This allows for the efficient identification of novel molecules that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. The identified "hits" from virtual screening can then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally.
Pharmacophore models are also instrumental in guiding the design of new ligands. By understanding the essential spatial arrangement of functional groups required for activity, chemists can design novel molecular scaffolds that fit the pharmacophore model, leading to the discovery of new classes of compounds with the desired biological activity. For phthalazine-based inhibitors, common pharmacophoric features often include a flat heteroaromatic ring system, a hydrogen bond donor-acceptor pair, and a terminal hydrophobic moiety. nih.govnih.gov
The features of a pharmacophore model are typically defined by their type and spatial coordinates.
Example of Pharmacophore Features for a Phthalazine-Based Inhibitor
| Feature ID | Feature Type | X Coordinate | Y Coordinate | Z Coordinate | Radius (Å) |
|---|---|---|---|---|---|
| Aro1 | Aromatic Ring | 2.5 | -1.0 | 1.5 | 1.5 |
| HBA1 | Hydrogen Bond Acceptor | -3.0 | 0.5 | -0.5 | 1.0 |
| HBD1 | Hydrogen Bond Donor | -4.5 | 1.0 | -1.0 | 1.0 |
| Hyd1 | Hydrophobic | 5.0 | -2.5 | 3.0 | 1.2 |
Note: This table provides a hypothetical example of the features that might constitute a pharmacophore model for a this compound derivative. The coordinates and radii are for illustrative purposes only.
Pharmacokinetics, Drug Delivery, and Prodrug Strategies for Phthalazine 5 Carboxylic Acid Analogs
Challenges in Bioavailability and Aqueous Solubility of Phthalazine (B143731) Compounds
The solubility of phthalazine itself is known to be limited in aqueous solutions, a common characteristic of many nitrogen-containing aromatic compounds. solubilityofthings.com This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. For a related compound, 6-phthalazinecarboxylic acid, 1,2-dihydro-1-oxo, a low aqueous solubility has been noted, with a logP value of 1.82, indicating a preference for a lipid environment over an aqueous one. vulcanchem.com
Furthermore, the carboxylic acid group, while improving solubility in its ionized form, can also contribute to poor membrane permeability. At the acidic pH of the stomach, the carboxylic acid will be largely protonated and uncharged, favoring absorption. However, in the more neutral pH of the small intestine, where most drug absorption occurs, the carboxylic acid will be deprotonated to its anionic carboxylate form. This negative charge can hinder the passive diffusion of the molecule across the lipophilic cell membranes of the intestinal epithelium. fieldofscience.com This interplay between solubility and permeability presents a significant hurdle to achieving adequate oral bioavailability for phthalazine carboxylic acid derivatives.
Prodrug Design for Enhanced Biopharmaceutical Properties
To address the challenges of poor solubility and permeability, various prodrug strategies have been explored. A prodrug is an inactive or less active derivative of a parent drug molecule that is converted into the active form in the body, typically through enzymatic or chemical hydrolysis. rutgers.edu For carboxylic acid-containing drugs like phthalazine-5-carboxylic acid, esterification is a common and effective prodrug approach. nih.gov
The primary rationale for creating ester prodrugs of carboxylic acids is to mask the polar carboxyl group, thereby increasing the lipophilicity of the molecule. nih.gov This enhanced lipophilicity facilitates passive diffusion across the gastrointestinal membrane. Once absorbed into the systemic circulation, the ester bond is readily cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues, to release the active carboxylic acid drug. uobabylon.edu.iq
This strategy has been shown to be effective for related phthalazine compounds. For instance, esterification of 6-phthalazinecarboxylic acid derivatives has been reported to improve permeability by four-fold in Caco-2 cell models, which are a widely used in vitro model of human intestinal absorption. vulcanchem.com The choice of the alcohol moiety used for esterification is critical and can be tailored to fine-tune the physicochemical properties of the prodrug, such as its solubility, stability, and rate of hydrolysis. uobabylon.edu.iq
| Prodrug Strategy | Rationale | Expected Outcome for this compound | Supporting Evidence |
|---|---|---|---|
| Simple Alkyl Esters (e.g., ethyl ester) | Increase lipophilicity by masking the carboxylic acid. | Improved passive diffusion across intestinal epithelium and enhanced oral bioavailability. | General strategy for carboxylic acids; 4-fold permeability increase for a related phthalazine carboxylic acid. vulcanchem.com |
| Amino Acid Esters | Can be designed to target specific amino acid transporters in the gut wall, leading to active uptake. | Potentially increased absorption via active transport mechanisms, bypassing limitations of passive diffusion. | A known strategy to improve drug absorption. |
| Glycosidic Esters | Increase aqueous solubility while still allowing for membrane transport, potentially via sugar transporters. | Improved dissolution in gastrointestinal fluids and potentially enhanced absorption. | A strategy employed for other poorly soluble drugs. |
In addition to prodrug approaches, advanced drug delivery systems such as nanoparticle encapsulation are being investigated to improve the biopharmaceutical properties of phthalazine compounds. Nanoparticles are sub-micron sized particles that can encapsulate a drug, protecting it from the harsh environment of the gastrointestinal tract and potentially facilitating its absorption. mdpi.com
For poorly soluble drugs, encapsulation in polymeric nanoparticles or lipid-based nanocarriers can enhance their dissolution and solubility. nih.gov These nanocarriers can be engineered to have specific surface properties that allow for targeted delivery to particular tissues or cells. For instance, the surface of nanoparticles can be decorated with ligands that bind to specific receptors expressed on the surface of target cells, leading to receptor-mediated endocytosis and intracellular drug delivery. mdpi.com
While specific studies on the nanoparticle encapsulation of this compound are limited, the general principles of this technology are applicable. Encapsulating the compound within a nanoparticle could shield the carboxylic acid group, improving its transport across the intestinal mucus layer and epithelium. Furthermore, it could provide a means for sustained release, maintaining therapeutic concentrations of the drug for a longer period.
A more sophisticated ester prodrug strategy involves the use of chiral auxiliaries, such as in the formation of phthalidyl esters. When a carboxylic acid reacts with a 3-substituted phthalide (B148349), a chiral center is created at the 3-position of the phthalide ring. This results in two enantiomers of the phthalidyl ester prodrug. It has been observed that these enantiomers can have different pharmacological and pharmacokinetic properties. researchgate.net
The differential bioactivity of chiral prodrug enantiomers can arise from several factors. The two enantiomers may be metabolized at different rates by esterases, leading to different concentrations of the active drug in the body. They may also have different affinities for drug transporters, resulting in different absorption and distribution profiles. researchgate.net
Preliminary studies on other carboxylic acid drugs have shown that the two enantiomers of their phthalidyl esters can exhibit different biological activities. researchgate.net This highlights the importance of stereoselectivity in prodrug design. The development of catalytic asymmetric methods for the synthesis of single-enantiomer phthalidyl ester prodrugs is an active area of research and holds promise for optimizing the therapeutic potential of carboxylic acid drugs like this compound. researchgate.net
Preclinical Evaluation of Pharmacokinetic Parameters
Before a drug candidate can be advanced to clinical trials, its pharmacokinetic properties must be thoroughly evaluated in preclinical studies. This involves both in silico and in vitro methods to predict the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
In the early stages of drug discovery, computational or in silico models are invaluable tools for predicting the ADME properties of a large number of compounds, helping to prioritize those with the most promising pharmacokinetic profiles. researchgate.net Various software programs and web-based tools, such as SwissADME and Toxtree, are available for this purpose. globalhealthsciencegroup.com These tools use the chemical structure of a molecule to calculate various physicochemical properties, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area. These properties are then used to predict the compound's likely ADME profile based on established models and rules, such as Lipinski's rule of five. globalhealthsciencegroup.com
| ADME Parameter | In silico Prediction Method | Importance for this compound |
|---|---|---|
| Absorption | Calculation of Lipinski's rule of five parameters (MW, logP, H-bond donors/acceptors), prediction of Caco-2 permeability. | To assess the likelihood of good oral absorption and guide the design of prodrugs to improve permeability. |
| Distribution | Prediction of plasma protein binding, blood-brain barrier penetration. | To understand how the drug will be distributed throughout the body and whether it can reach its intended target. |
| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition and substrate specificity. | To identify potential drug-drug interactions and predict the metabolic stability of the compound. |
| Excretion | Prediction of renal clearance and interaction with efflux transporters like P-glycoprotein. | To understand how the drug is eliminated from the body and to identify potential liabilities for drug efflux. |
Metabolic Stability Studies
The metabolic stability of a therapeutic agent is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For analogs of this compound, understanding their metabolic fate is essential for optimizing their therapeutic potential. While specific metabolic stability studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related phthalazine and phthalazinone derivatives.
Detailed Research Findings
Research into the metabolism of phthalazine-containing compounds, such as the antihypertensive agent hydralazine (B1673433), reveals that the phthalazine ring system is susceptible to several metabolic transformations. The primary metabolic pathways for hydralazine involve N-acetylation, oxidation, and the formation of hydrazone conjugates. clinpgx.orgresearchgate.netuthscsa.edu The enzyme N-acetyltransferase 2 (NAT2) plays a significant role in the acetylation of hydralazine, leading to inter-individual variations in its metabolism due to genetic polymorphisms in this enzyme. researchgate.netresearchgate.net
Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is another key pathway. mdpi.comnih.govnih.govmdpi.com For phthalazine derivatives, this can lead to hydroxylation of the aromatic ring or oxidation of substituent groups. The resulting metabolites are often more polar and readily excreted.
Furthermore, studies on poly(ADP-ribose) polymerase (PARP) inhibitors that feature a phthalazinone core have provided valuable data on the metabolic stability of this related scaffold. researchgate.netnih.govnih.gov Some of these inhibitors have demonstrated reasonable metabolic stability in in vitro assays using liver microsomes, suggesting that the phthalazinone structure can be relatively resistant to extensive metabolism. researchgate.netresearchgate.net However, the specific metabolic pathways and the enzymes involved can be influenced by the nature and position of substituents on the phthalazinone ring system. acs.org
For this compound analogs, the presence of the carboxylic acid group is expected to influence their metabolic profile. Carboxylic acids can undergo glucuronidation, an important phase II metabolic reaction, to form acyl glucuronides. This process generally increases the water solubility of the compound, facilitating its renal excretion.
Based on the metabolism of related compounds, the anticipated metabolic pathways for this compound analogs would likely involve a combination of:
Oxidation: Hydroxylation of the phthalazine ring or side chains, mediated by CYP enzymes.
Conjugation: Glucuronidation of the carboxylic acid moiety.
Acetylation: If an amino or hydrazino substituent is present, N-acetylation could be a significant metabolic route.
Interactive Data Tables
The following table conceptualizes the potential metabolic stability of hypothetical this compound analogs based on the known metabolic pathways of related phthalazine and phthalazinone compounds. The stability is categorized as High, Moderate, or Low, corresponding to the expected rate of metabolism.
| Compound ID | Structure | Predicted Major Metabolic Pathways | Expected In Vitro Half-life (t½) in Human Liver Microsomes | Predicted Metabolic Stability |
| PCA-001 | This compound | Oxidation (ring hydroxylation), Glucuronidation (of carboxylic acid) | < 30 min | Low to Moderate |
| PCA-002 | 4-Methyl-phthalazine-5-carboxylic acid | Oxidation (methyl group and ring), Glucuronidation | < 30 min | Low |
| PCA-003 | 4-Fluoro-phthalazine-5-carboxylic acid | Oxidation (ring hydroxylation), Glucuronidation | 30 - 60 min | Moderate |
| PCA-004 | 1-Amino-phthalazine-5-carboxylic acid | N-Acetylation, Oxidation, Glucuronidation | < 30 min | Low |
| PCO-001 | Phthalazin-1(2H)-one-5-carboxylic acid | Oxidation (ring hydroxylation), Glucuronidation | > 60 min | High |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual metabolic stability would need to be determined through experimental studies.
Applications in Materials Science and Industrial Chemistry
Utilization in the Synthesis of Functionalized Polymers
The synthesis of functionalized polymers often involves the use of monomers possessing specific reactive groups that impart desired properties to the final polymeric material. In principle, Phthalazine-5-carboxylic acid, with its carboxylic acid group and the phthalazine (B143731) moiety, could serve as a monomer or a modifying agent in polymer synthesis. The carboxylic acid functionality allows for classic polymerization reactions such as polyesterification or polyamidation when reacted with appropriate co-monomers like diols or diamines, respectively.
The incorporation of the rigid, nitrogen-containing phthalazine ring into a polymer backbone could be expected to influence the material's properties, potentially enhancing thermal stability, altering solubility, and introducing specific optical or electronic characteristics. However, detailed studies describing the polymerization of this compound, the characterization of the resulting polymers, and the evaluation of their functional properties are not readily found in the surveyed literature. Research on related compounds, such as those based on phthalazinone moieties, has shown the potential for creating high-performance polymers with high glass transition temperatures and thermal stability. For instance, poly(phthalazinone)s have been synthesized and shown to exhibit excellent thermal properties, though these are derived from different starting materials.
Formation of Coordination Complexes
In the field of coordination chemistry and materials science, organic molecules containing nitrogen heterocycles and carboxylic acid groups are of significant interest as ligands for the construction of coordination complexes, including metal-organic frameworks (MOFs). The nitrogen atoms of the phthalazine ring and the oxygen atoms of the carboxylate group in this compound present potential coordination sites for metal ions.
The geometry and electronic properties of the phthalazine unit, combined with the versatile binding modes of the carboxylate group, could lead to the formation of a diverse range of coordination architectures, from discrete molecular complexes to extended one-, two-, or three-dimensional coordination polymers. These materials could theoretically exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, or luminescence.
While the broader class of phthalazine derivatives has been explored in coordination chemistry, specific studies detailing the use of this compound as a primary ligand for the synthesis and characterization of coordination complexes are not prominently featured in the available research. The synthesis of coordination polymers using related dicarboxylic acids has been reported, but direct analogues using this compound are not described.
Challenges and Future Research Directions for Phthalazine 5 Carboxylic Acid
Strategies for Optimizing Therapeutic Ratios and Mitigating Adverse Effects
A significant challenge in the development of phthalazine-based therapeutics is achieving a high therapeutic ratio, maximizing efficacy while minimizing toxicity. Future research will likely focus on several strategies to address this for derivatives of Phthalazine-5-carboxylic acid.
One key approach is the application of molecular hybridization, which involves combining the this compound core with other pharmacophores. This can lead to derivatives with improved affinity for their biological targets and potentially modified selectivity profiles, which could reduce off-target effects and associated adverse reactions. researchgate.net The introduction of different functional groups to the terminal aromatic ring of phthalazine (B143731) derivatives is another strategy aimed at better occupying the hydrophobic pockets of target kinases, potentially enhancing potency and reducing the required therapeutic dose. nih.gov
Furthermore, a deeper understanding of the structure-activity relationships (SAR) is crucial. By systematically modifying the substituents on the this compound backbone and evaluating the resulting changes in activity and toxicity, researchers can identify modifications that lead to a more favorable therapeutic index. researchgate.net For instance, linking the phthalazine core to moieties like 1,3,4-oxadiazole-thione and 1,2,4-triazole-thione, followed by alkylation or glycosylation, could improve drug selectivity and reduce side effects. researchgate.net
Development of Novel Phthalazine-Based Drug Candidates with Improved Potency and Selectivity
The development of novel drug candidates derived from this compound with enhanced potency and selectivity is a major area of ongoing research. The versatility of the phthalazine scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. nih.gov
One promising direction is the design of hybrid structures that merge the pharmacophoric features of known successful inhibitors with the this compound core. nih.gov For example, creating hybrids of sorafenib (B1663141) and vatalanib, both known kinase inhibitors, has been explored with the broader phthalazine structure. nih.gov The carboxylic acid group at the 5-position of this compound offers a convenient handle for creating ester or amide derivatives, allowing for the introduction of various functional groups to fine-tune the compound's properties.
Research has shown that the introduction of a 4-chloro group to the phthalazine core can increase the inhibitory activity against targets like VEGFR-2, likely due to enhanced lipophilicity. nih.gov The synthesis of phthalazine derivatives bearing biarylamide or biarylurea tails has also yielded compounds with excellent broad-spectrum cytotoxic activity against various cancer cell lines. nih.gov
| Derivative Type | Key Structural Feature | Observed Activity | Reference |
| Biarylureas | 4-chloro substitution on the phthalazine core | Enhanced VEGFR-2 inhibitory activity | nih.gov |
| Vatalanib analogues | 4-anilino or 4-phenoxy substituent | Broad-spectrum cell growth inhibition | nih.gov |
| Phthalazinone derivatives | Varied substitutions | Anti-inflammatory and anti-proliferative activities | nih.gov |
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While much of the research on phthalazine derivatives has focused on their activity as inhibitors of kinases such as VEGFR-2, there is a vast potential for these compounds to interact with other biological targets. nih.govnih.gov Future research should aim to explore these undiscovered targets and elucidate novel mechanisms of action for derivatives of this compound.
The identification of apoptosis inducers has become an attractive approach for developing new anticancer agents. nih.gov Some phthalazine derivatives have been shown to induce apoptosis, and further investigation into the specific cellular pathways involved is warranted. nih.govnih.gov Phthalazine derivatives have also been investigated for a wide range of other biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties, suggesting a broad target landscape. researchgate.netnih.govresearchgate.net
Screening libraries of this compound derivatives against a wide panel of biological targets could uncover unexpected activities and open up new therapeutic avenues. Understanding the polypharmacology of these compounds—their ability to interact with multiple targets—could also be key to developing more effective therapies for complex diseases.
Advancements in Green and Sustainable Synthetic Methods for Phthalazine Derivatives
The synthesis of phthalazine derivatives, including those derived from this compound, traditionally involves methods that may not be environmentally friendly. A significant future direction is the development of green and sustainable synthetic protocols.
Microwave-assisted synthesis has emerged as a promising technique, offering advantages such as reduced reaction times, higher yields, and often solvent-free conditions. researchgate.netnih.govjddhs.com The use of solid heterogeneous acid catalysts, such as montmorillonite (B579905) K-10 clay, in conjunction with microwave irradiation, provides an environmentally benign method for the synthesis of certain phthalazine structures. researchgate.net These catalysts can often be recovered and reused, further enhancing the sustainability of the process. jddhs.com
Other green chemistry approaches applicable to the synthesis of this compound derivatives include the use of safer, renewable solvents and the development of one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste. longdom.orgmdpi.com The development of continuous flow synthetic techniques could also lead to more efficient and sustainable manufacturing processes. mdpi.com
| Green Synthesis Technique | Advantages | Reference |
| Microwave-assisted synthesis | Reduced reaction time, higher yields, often solvent-free | researchgate.netnih.govjddhs.com |
| Heterogeneous catalysis | Catalyst is easily separated and can be recycled | researchgate.netjddhs.com |
| Solvent-free reactions | Reduces waste and environmental impact | researchgate.netjddhs.com |
| Multi-component reactions | Fewer synthetic steps, reduced waste | longdom.org |
Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design
The integration of computational and experimental methods is revolutionizing the field of drug discovery and offers significant potential for the rational design of this compound derivatives. taylorandfrancis.comopenaccesspub.orgmdpi.com In silico techniques can accelerate the identification and optimization of lead compounds, reducing the time and cost associated with drug development. taylorandfrancis.comemanresearch.org
Molecular docking studies can be used to predict the binding modes of this compound derivatives with their biological targets, providing insights into the key interactions that govern their activity. ajchem-b.com This information can then be used to design new derivatives with improved binding affinities and selectivities. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of novel compounds based on their chemical structures. nih.gov
The use of computational tools for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help to identify compounds with favorable pharmacokinetic properties early in the drug discovery process, reducing the likelihood of late-stage failures. mdpi.com The synergy between in silico predictions and experimental validation is crucial for the successful development of the next generation of phthalazine-based therapeutics. openaccesspub.org
Q & A
Basic: What safety protocols should be followed when handling Phthalazine-5-carboxylic acid in laboratory settings?
Answer:
this compound requires strict adherence to safety guidelines due to potential hazards. Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Keep in a cool, dry, well-ventilated area away from ignition sources (flammable liquids classification) .
- Spill Management : Neutralize spills with inert absorbents and dispose of waste via approved hazardous channels .
Refer to OSHA HCS standards and GHS labeling for detailed hazard communication .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Characterization typically involves:
- NMR Spectroscopy : and NMR to confirm molecular structure and functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for research use) .
- FTIR : Infrared spectroscopy to identify carboxylic acid C=O stretching (~1700 cm) .
Standardize methods using NIST reference data for validation .
Advanced: How can researchers address contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions may arise from:
- Experimental Variables : Differences in cell lines, solvent systems (e.g., DMSO concentration), or assay protocols. Replicate studies under standardized conditions .
- Purity Verification : Use HPLC and elemental analysis to confirm compound integrity, as impurities can skew results .
- Meta-Analysis : Conduct systematic reviews of literature, prioritizing studies with rigorous controls (e.g., dose-response curves, positive/negative controls) .
- Mechanistic Studies : Pair phenotypic assays with target-engagement studies (e.g., enzyme inhibition assays) to clarify bioactivity .
Advanced: What experimental design principles are critical for studying catalytic applications of this compound?
Answer:
Key considerations include:
- Reaction Optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., Pd/C) to maximize yield .
- Kinetic Studies : Use in situ FTIR or GC-MS to monitor reaction progress and intermediate formation .
- Substrate Scope : Test diverse substrates (e.g., aryl halides, alkenes) to evaluate catalytic versatility .
- Control Experiments : Include blank reactions (no catalyst) and competitor catalysts (e.g., pyridine derivatives) to validate specificity .
Document methods in detail to enable reproducibility per Beilstein Journal guidelines .
Basic: What synthetic routes are effective for producing this compound, and how is purity validated?
Answer:
Common synthesis approaches:
- Cyclocondensation : React phthalic anhydride with hydrazine derivatives under acidic conditions .
- Oxidation : Oxidize 5-methylphthalazine using KMnO in acidic medium to yield the carboxylic acid .
Purity Validation : - Melting Point Analysis : Compare observed vs. literature values (e.g., NIST data) .
- TLC/HPLC : Use silica-gel TLC (ethyl acetate/hexane) and HPLC to confirm single peaks .
- Elemental Analysis : Match calculated vs. experimental C/H/N ratios .
Advanced: How do structural modifications of this compound impact its pharmacokinetic properties in drug development?
Answer:
Modifications influence:
- Solubility : Esterification (e.g., methyl ester) improves lipophilicity, while salt forms (e.g., sodium) enhance aqueous solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO) at position 6 to reduce CYP450-mediated oxidation .
- Target Affinity : Substituents at position 8 (e.g., halogens) enhance binding to enzymatic active sites (e.g., PDE inhibitors) .
Validate via in vitro assays (e.g., microsomal stability) and molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
